

An In-depth Technical Guide on 6-Methylpyridin-2-amine and its Tautomerism

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Compound of Interest

Compound Name: 6-Methylpyridin-2(5H)-imine

Cat. No.: B15407472

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 6-methylpyridin-2-amine, the stable tautomer of **6-methylpyridin-2(5H)-imine**. Due to the transient nature of the imine tautomer, this document focuses on the synthesis, physicochemical properties, spectroscopic data, and reactivity of the well-characterized amine form (CAS RN: 1824-81-3). Detailed experimental protocols for its synthesis are provided, along with tabulated quantitative data for easy reference. The guide also explores the amino-imino tautomerism inherent to the 2-aminopyridine scaffold and illustrates key chemical transformations and workflows using Graphviz diagrams.

Introduction

6-Methylpyridin-2-amine is a pivotal building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring with both an amino and a methyl group, offers multiple sites for chemical modification, making it a versatile precursor for a wide range of more complex molecules.[3] This guide will delve into the core chemical and physical characteristics of 6-methylpyridin-2-amine, with a particular focus on its tautomeric relationship with the less stable **6-methylpyridin-2(5H)-imine**.

Tautomerism: Amino vs. Imine Forms

The user's query specified **6-methylpyridin-2(5H)-imine**. It is crucial to understand that 2-aminopyridines exist in a tautomeric equilibrium with their corresponding pyridin-2(1H)-imine

forms. Overwhelming spectroscopic and computational evidence indicates that the equilibrium strongly favors the aromatic amino form.[4] This stability is attributed to the preservation of the aromaticity of the pyridine ring in the amino tautomer. Consequently, 6-methylpyridin-2-amine is the overwhelmingly predominant and isolable form, and a dedicated CAS number for the **6-methylpyridin-2(5H)-imine** tautomer is not available.

Below is a diagram illustrating the tautomeric equilibrium.

Caption: Tautomeric equilibrium between the major amino and minor imino forms.

Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological data for 6-methylpyridin-2-amine.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	1824-81-3	[5]
Molecular Formula	C ₆ H ₈ N ₂	[5]
Molecular Weight	108.14 g/mol	[5]
Appearance	Yellowish crystalline low melting solid	[3]
Melting Point	40-44 °C	[5]
Boiling Point	208-209 °C	[5]
pKa	7.41	[3]
Water Solubility	Very faint turbidity	[3]
LogP	0.4	[6]

Table 2: Toxicological Data

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	100 mg/kg	[7]
LD50	Rabbit	Dermal	125 mg/kg	[7]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 6-methylpyridin-2-amine.

Table 3: Spectroscopic Data Summary

Technique	Key Features and Observed Values	Reference(s)
¹ H NMR	(300 MHz, CDCl ₃) δ (ppm): 7.14 (t), 6.32 (d), 6.13 (d), 5.23 (br s, NH ₂), 2.28 (s, CH ₃)	[8]
¹³ C NMR	(75 MHz, CDCl ₃) δ (ppm): 157.8, 156.7, 137.9, 113.0, 105.3, 24.1	[9]
IR Spectroscopy	Key absorptions (cm ⁻¹): N-H stretching, C=N and C=C ring stretching	[10]
Mass Spectrometry	m/z (100%) = 108	[9]

Crystal Structure

The crystal structure of 6-methylpyridin-2-amine has been determined by X-ray diffraction.[11]

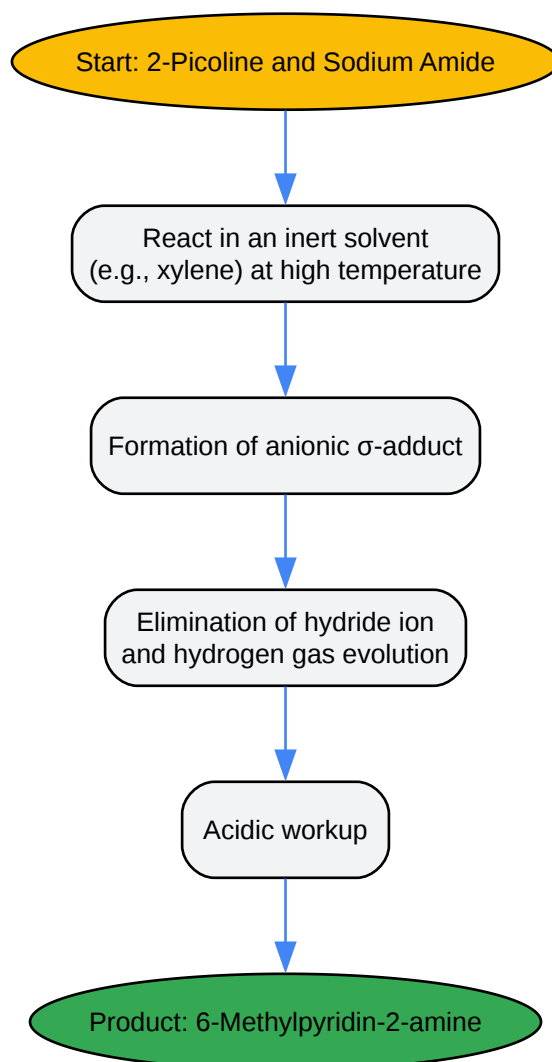
Table 4: Crystallographic Data

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[11]
Space Group	P2 ₁ /c	[11]
a (Å)	9.1006 (11)	[11]
b (Å)	6.2458 (8)	[11]
c (Å)	10.5598 (13)	[11]
β (°) **	100.952 (2)	[11]
Volume (Å ³) **	589.29 (13)	[11]
Z	4	[11]

Experimental Protocols

Synthesis of 6-Methylpyridin-2-amine via Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines.[4]



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Caption: Workflow for the Chichibabin synthesis of 6-methylpyridin-2-amine.

Protocol:

- In a flask equipped with a reflux condenser and a mechanical stirrer, add 2-picoline to an inert solvent such as xylene.[12]
- Carefully add sodium amide (NaNH_2) to the solution.[12]
- Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of hydrogen gas and the appearance of a characteristic red color.[4][12]

- After the reaction is complete, cool the mixture to room temperature.
- Perform an acidic workup to neutralize the reaction mixture and protonate the product.[12]
- Extract the product with a suitable organic solvent.
- Purify the product by distillation or recrystallization.

Synthesis from 2-Chloro-6-methylpyridine

An alternative synthesis involves the nucleophilic substitution of 2-chloro-6-methylpyridine with ammonia.

Protocol:

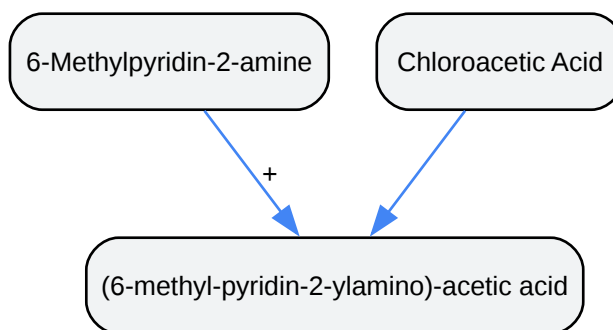
- In a sealed reaction vessel, dissolve 2-chloro-6-methylpyridine in a suitable solvent.
- Add an aqueous solution of ammonia (e.g., 28%).[13]
- Heat the reaction mixture in an autoclave at elevated temperature and pressure (e.g., 170 °C).[13]
- After cooling, remove the excess ammonia under reduced pressure.[13]
- The product can be isolated and purified by standard techniques such as extraction and chromatography.

Reactivity and Applications

6-Methylpyridin-2-amine is a versatile intermediate. The amino group can act as a nucleophile, reacting with various electrophiles. It is a key precursor in the synthesis of pharmaceuticals, such as the antibacterial agent nalidixic acid, and is also used in the development of agrochemicals and dyes.[1]

Example Reaction: Synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid

This reaction demonstrates the nucleophilicity of the amino group.[14]



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Caption: Synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid.

Experimental Protocol:

A study describes the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid, which is complete in less than one minute.[14]

Conclusion

6-Methylpyridin-2-amine is a fundamentally important chemical intermediate with a rich chemistry. While it exists in tautomeric equilibrium with **6-methylpyridin-2(5H)-imine**, the amino form is overwhelmingly favored, making it the subject of extensive study and application. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering valuable information for researchers and professionals in the chemical sciences.

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